molecular formula C16H13F2N3O B1435191 1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 1202029-97-7

1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B1435191
M. Wt: 301.29 g/mol
InChI Key: MTMGGAAXXJKJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine, also known by its chemical formula C₁₆H₁₂F₂N₂O , is a synthetic organic compound. It belongs to the class of pyrazole derivatives and exhibits interesting pharmacological properties.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of fluorine atoms at specific positions on the phenyl rings and the subsequent formation of the pyrazole ring. Researchers have employed various synthetic routes, such as nucleophilic aromatic substitution and cyclization reactions, to access this compound. The yield, purity, and scalability of the synthetic process are critical factors for its practical application.



Molecular Structure Analysis

The molecular structure of 1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine consists of a pyrazole ring fused to two aromatic rings (2,4-difluorophenyl and 4-methoxyphenyl). The fluorine atoms enhance the lipophilicity and alter the electronic properties of the compound. The methoxy group contributes to its solubility and may influence its interactions with biological targets.



Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine can participate in various chemical reactions, including nucleophilic substitutions, oxidative processes, and cyclizations. Researchers have explored its reactivity with electrophiles, nucleophiles, and metal catalysts to modify its structure and generate derivatives with improved properties.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts within a specific temperature range.

  • Solubility : It may exhibit solubility in certain organic solvents or aqueous media.

  • Stability : Considerations regarding stability under different conditions are essential for formulation and storage.


Safety And Hazards

1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine should be handled with care due to potential hazards associated with its synthesis, handling, and storage. Safety precautions include proper lab attire, ventilation, and adherence to chemical hygiene protocols.


Future Directions

Researchers should explore the compound’s pharmacological activities, evaluate its potential as a drug candidate, and investigate its toxicity profile. Additionally, efforts to optimize its synthesis, improve its stability, and enhance its bioavailability are crucial for future applications.


properties

IUPAC Name

2-(2,4-difluorophenyl)-4-(4-methoxyphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c1-22-12-5-2-10(3-6-12)13-9-20-21(16(13)19)15-7-4-11(17)8-14(15)18/h2-9H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMGGAAXXJKJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.